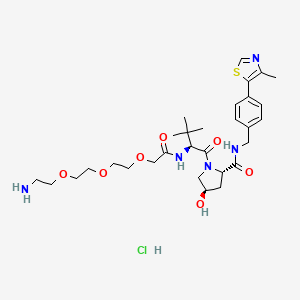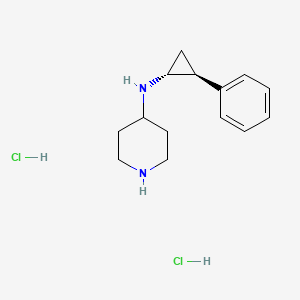
LY2584702 tosylate
Vue d'ensemble
Description
Le tosylate de sel de LY-2584702 est un inhibiteur sélectif et ATP-compétitif de la kinase p70S6, une enzyme clé de la voie de signalisation MAPK/ERK. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la phosphorylation de la protéine ribosomale S6, qui est cruciale pour la croissance et la prolifération cellulaires .
Applications De Recherche Scientifique
LY-2584702 tosylate salt has been extensively studied for its potential in cancer therapy. It has demonstrated significant anti-tumor efficacy in various cancer models, including glioblastoma and colon carcinoma. The compound inhibits the phosphorylation of the S6 ribosomal protein in cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, LY-2584702 tosylate salt has been used in studies related to metabolic disorders, as it can decrease triglyceride levels and apolipoprotein B secretion in certain cell models .
Mécanisme D'action
Target of Action
LY2584702 tosylate is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor against p70 S6 kinase . The primary target of this compound is the p70 S6 kinase (p70S6K, S6K1) . This kinase is a downstream component of the phosphatidylinositol-3-kinase signaling pathway, which regulates cell proliferation and survival .
Mode of Action
This compound acts by competitively inhibiting ATP, thereby preventing the phosphorylation of the S6 ribosomal protein . This inhibition is highly selective, with an IC50 of 4 nM, and it is selective over 83 other kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphatidylinositol-3-kinase signaling pathway . By inhibiting p70 S6 kinase, this compound disrupts this pathway, leading to a decrease in cell proliferation and survival .
Pharmacokinetics
It is known that the compound is orally active
Result of Action
This compound has been shown to inhibit HCT116 cellular S6 phosphorylation and demonstrate anti-tumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models in vivo . It also suppresses self-renewal of primary mouse bone marrow stromal cells .
Action Environment
It is known that the compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism
Analyse Biochimique
Biochemical Properties
LY2584702 tosylate plays a significant role in biochemical reactions. It interacts with the p70 S6 kinase, a type of enzyme, and other biomolecules . The nature of these interactions is competitive, with this compound selectively inhibiting the activity of the p70 S6 kinase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell proliferation and survival . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As an ATP-competitive inhibitor, it exerts its effects at the molecular level by competing with ATP for binding to the p70 S6 kinase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the phosphatidylinositol-3-kinase signaling pathway
Méthodes De Préparation
La synthèse du tosylate de sel de LY-2584702 implique plusieurs étapes, commençant par la préparation de la forme de base libre de LY-2584702. La base libre est ensuite mise à réagir avec l'acide p-toluènesulfonique pour former le tosylate de sel. Les conditions de réaction impliquent généralement la dissolution de la base libre dans un solvant approprié, tel que le diméthylsulfoxyde (DMSO), puis l'ajout d'acide p-toluènesulfonique dans des conditions contrôlées de température et d'agitation .
Analyse Des Réactions Chimiques
Le tosylate de sel de LY-2584702 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Les réactifs courants utilisés dans ces réactions comprennent divers acides et bases, qui facilitent la formation de différents dérivés du composé. Les principaux produits formés à partir de ces réactions sont généralement d'autres sels ou dérivés d'ester de LY-2584702 .
Applications de la recherche scientifique
Le tosylate de sel de LY-2584702 a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a démontré une efficacité antitumorale significative dans divers modèles de cancer, notamment le glioblastome et le carcinome du côlon. Le composé inhibe la phosphorylation de la protéine ribosomale S6 dans les cellules cancéreuses, conduisant à une prolifération cellulaire réduite et à une croissance tumorale . De plus, le tosylate de sel de LY-2584702 a été utilisé dans des études liées aux troubles métaboliques, car il peut réduire les niveaux de triglycérides et la sécrétion d'apolipoprotéine B dans certains modèles cellulaires .
Mécanisme d'action
Le mécanisme d'action du tosylate de sel de LY-2584702 implique son inhibition sélective de la kinase p70S6. En entrant en compétition avec l'ATP pour se lier à la kinase, le composé bloque efficacement la phosphorylation de la protéine ribosomale S6. Cette inhibition perturbe les voies de signalisation en aval qui sont essentielles à la croissance et à la prolifération cellulaires, exerçant ainsi ses effets antitumoraux .
Comparaison Avec Des Composés Similaires
Le tosylate de sel de LY-2584702 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la kinase p70S6. Des composés similaires comprennent la base libre de LY-2584702 et le chlorhydrate de LY-2584702, qui partagent la même structure de base mais diffèrent par leurs formes de sel. Ces variations peuvent affecter la solubilité et la stabilité des composés, mais leurs activités biologiques restent similaires .
Propriétés
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYUXDNMHBQKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F4N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?
A1: this compound specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, this compound disrupts these cellular processes, ultimately impacting various physiological functions.
Q2: What are the effects of this compound on bone marrow stromal cells (BMSCs)?
A2: Research suggests that this compound impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.
Q3: How does the inhibitory effect of this compound on Wnt3a-induced osteoblast differentiation compare to rapamycin?
A3: While both this compound and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, this compound shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.
Q4: Has this compound been investigated in clinical trials?
A4: Yes, this compound has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.
Q5: Does this compound impact adipose tissue and liver function?
A5: Studies in diet-induced obese mice show that this compound can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].
Q6: What are the implications of this compound's impact on reproductive longevity?
A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of this compound, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)




![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
